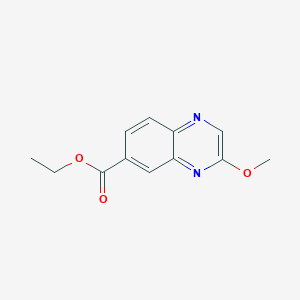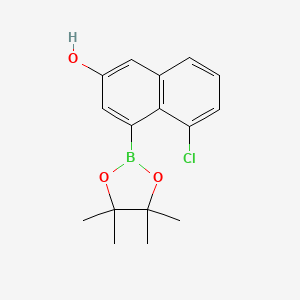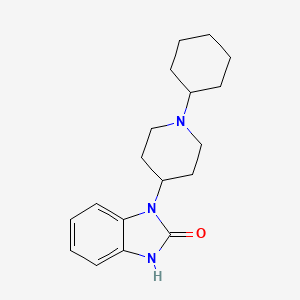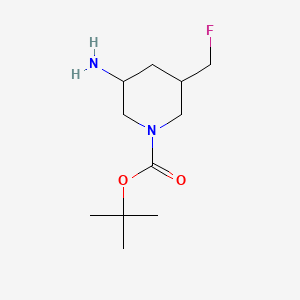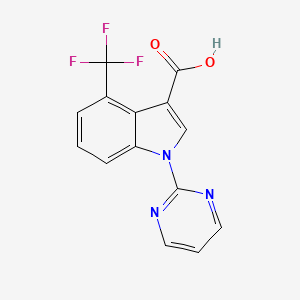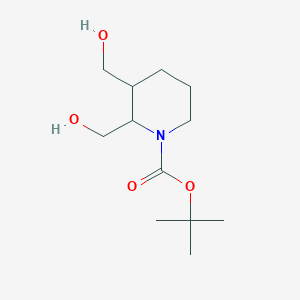
Tert-butyl trans-2,3-bis(hydroxymethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl groups and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate typically involves multi-step organic synthesis. One common approach is the protection of the piperidine nitrogen, followed by the introduction of hydroxymethyl groups at the 2 and 3 positions. The final step involves esterification with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with various enzymes and receptors.
相似化合物的比较
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar in having hydroxymethyl groups but differs in the ring structure.
Pinacol Boronic Esters: Similar in having hydroxymethyl groups but differs in the functional groups attached to the ring.
Uniqueness
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is unique due to its combination of a piperidine ring with hydroxymethyl and tert-butyl ester groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
tert-butyl 2,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-5-9(7-14)10(13)8-15/h9-10,14-15H,4-8H2,1-3H3 |
InChI 键 |
JJKVTJLPHAHKCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


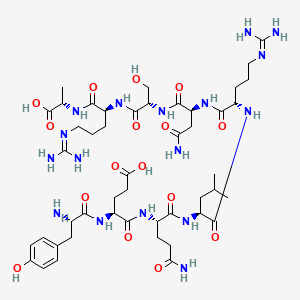
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
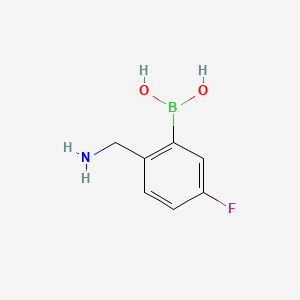
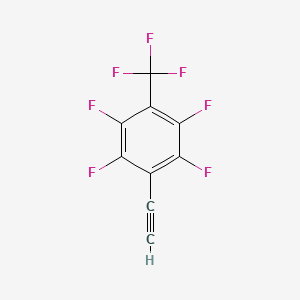
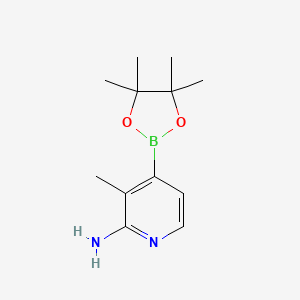
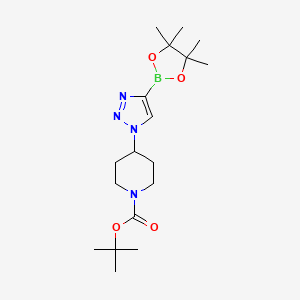
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
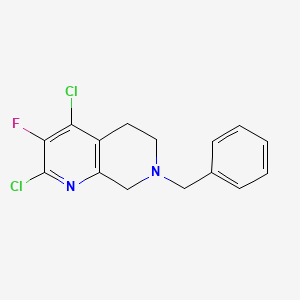
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
